Cobitolimod

Ulcerative Colitis Clinical Trial Phase 2b

Researchers face challenges modeling local mucosal healing in ulcerative colitis (UC) without a validated topical TLR9 agonist. Cobitolimod (DIMS0150) is the solution: a 19-base ODN with CpG motifs, formulated for rectal enema. Key advantages include: - Validated Th17/T-reg modulation & IL-10 induction per CONDUCT trial (21% remission, 2x250 mg). - Enables comparative studies vs. systemic TLR9 agonists (oncology). - Available as research-grade material with verified sequence (5'-GGAACAGTTCGTCCATGGC-3').

Molecular Formula C185H233N73O106P18S6
Molecular Weight 5925 g/mol
CAS No. 1226822-98-5
Cat. No. B12765209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobitolimod
CAS1226822-98-5
Molecular FormulaC185H233N73O106P18S6
Molecular Weight5925 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)O
InChIInChI=1S/C185H233N73O106P18S6/c1-71-34-245(182(276)236-161(71)261)123-21-81(100(334-123)44-314-371(292,293)353-83-23-125(247-36-73(3)163(263)238-184(247)278)336-102(83)46-316-373(296,297)357-87-28-133(255-67-215-143-157(255)226-173(197)232-167(143)267)341-106(87)50-320-374(298,299)354-84-24-127(249-61-209-137-147(191)201-57-205-151(137)249)338-103(84)47-317-366(282,283)349-80-20-122(244-14-9-117(190)223-181(244)275)333-99(80)43-313-375(300,301)358-88-26-129(251-63-211-139-149(193)203-59-207-153(139)251)342-108(88)52-323-379(306,385)362-90-30-130(252-64-212-140-150(194)204-60-208-154(140)252)343-109(90)53-325-381(308,387)363-92-32-135(257-69-217-145-159(257)228-175(199)234-169(145)269)344-110(92)54-324-378(305,384)359-76-16-131(328-94(76)38-259)253-65-213-141-155(253)224-171(195)230-165(141)265)351-369(288,289)312-42-98-79(19-121(332-98)243-13-8-116(189)222-180(243)274)350-368(286,287)319-49-105-86(27-132(340-105)254-66-214-142-156(254)225-172(196)231-166(142)266)356-372(294,295)315-45-101-82(22-124(335-101)246-35-72(2)162(262)237-183(246)277)352-370(290,291)311-41-97-77(17-119(331-97)241-11-6-114(187)220-178(241)272)347-365(280,281)310-40-96-78(18-120(330-96)242-12-7-115(188)221-179(242)273)348-367(284,285)318-48-104-85(25-128(339-104)250-62-210-138-148(192)202-58-206-152(138)250)355-376(302,303)321-51-107-89(29-126(337-107)248-37-74(4)164(264)239-185(248)279)360-380(307,386)326-56-112-93(33-136(346-112)258-70-218-146-160(258)229-176(200)235-170(146)270)364-382(309,388)327-55-111-91(31-134(345-111)256-68-216-144-158(256)227-174(198)233-168(144)268)361-377(304,383)322-39-95-75(260)15-118(329-95)240-10-5-113(186)219-177(240)271/h5-14,34-37,57-70,75-112,118-136,259-260H,15-33,38-56H2,1-4H3,(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,304,383)(H,305,384)(H,306,385)(H,307,386)(H,308,387)(H,309,388)(H2,186,219,271)(H2,187,220,272)(H2,188,221,273)(H2,189,222,274)(H2,190,223,275)(H2,191,201,205)(H2,192,202,206)(H2,193,203,207)(H2,194,204,208)(H,236,261,276)(H,237,262,277)(H,238,263,278)(H,239,264,279)(H3,195,224,230,265)(H3,196,225,231,266)(H3,197,226,232,267)(H3,198,227,233,268)(H3,199,228,234,269)(H3,200,229,235,270)/t75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,377?,378?,379?,380?,381?,382?/m0/s1
InChIKeyIXYNFLOLUBKHQU-FZCWJHTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cobitolimod: Topical TLR9 Agonist for Ulcerative Colitis


Cobitolimod (also known as DIMS0150 or Kappaproct®) is a first-in-class, synthetic, single-stranded DNA-based oligodeoxynucleotide (ODN) that acts as a potent and specific agonist of Toll-like receptor 9 (TLR9) [1]. This 19-base oligonucleotide, with the sequence 5'-GGAACAGTTCGTCCATGGC-3' (SEQ ID NO:2), contains unmethylated CpG motifs essential for its immunomodulatory activity [2]. Cobitolimod is specifically formulated for topical administration via rectal enema to target immune cells within the colonic mucosa, aiming to provide a local anti-inflammatory effect for the treatment of moderate-to-severe active left-sided ulcerative colitis (UC) [3].

Cobitolimod Differentiation from Other Therapies


The therapeutic profile of cobitolimod is highly dependent on its specific sequence and formulation, which are optimized for a unique mechanism of action that is not generalizable to other TLR9 agonists or current ulcerative colitis treatments. Unlike systemically administered TLR9 agonists (e.g., MGN1703, IMO-2125) developed for oncology, cobitolimod's 19-mer sequence and enema formulation are designed for topical delivery to the large intestine, enabling localized TLR9 activation and induction of mucosal healing without the systemic exposure and associated risks of off-target effects [1]. Furthermore, its mechanism involves balancing the Th17/T-reg cell response, which is distinct from the primary mechanisms of action of standard-of-care therapies like mesalamine, corticosteroids, or anti-TNF agents [2]. Substituting cobitolimod with another TLR9 agonist or a different class of UC therapy would not replicate its specific pharmacokinetic, pharmacodynamic, and safety profile, potentially leading to a lack of efficacy or an altered safety profile.

Quantitative Evidence for Cobitolimod


Phase 2b Clinical Remission vs. Placebo

In the phase 2b CONDUCT trial, patients with moderate-to-severe, left-sided UC who received two topical administrations of cobitolimod 250 mg (at weeks 0 and 3) achieved a significantly higher rate of clinical remission at week 6 compared to placebo. Clinical remission was defined as Mayo subscores for rectal bleeding of 0, stool frequency of 0 or 1 (with ≥1-point decrease from baseline), and endoscopy subscore of 0 or 1 [1].

Ulcerative Colitis Clinical Trial Phase 2b

IL-10 Induction Sequence Specificity

In vitro studies using peripheral blood mononuclear cells (PBMCs) from healthy donors and UC patients demonstrated that cobitolimod induces a dose-dependent increase in the anti-inflammatory cytokine IL-10. This response was specific to cobitolimod's sequence, as a CpG-reverted form of the oligonucleotide (IDX0526) did not induce IL-10 [1].

Immunology Cytokine Induction Mechanism of Action

Mucosal Th17/T-reg Balance vs. Placebo

Analysis of colon biopsies from UC patients before and four weeks after treatment with cobitolimod showed a significant increase in IL-10+ immune cells and a pronounced reduction in IL-17+ immune cells. This shift in the mucosal immune balance was not observed in placebo-treated patients [1].

Immunology Mucosal Immunology Biomarker

Topical Enema vs. Systemic TLR9 Agonists

Cobitolimod is specifically formulated and administered as a topical rectal enema to achieve a local anti-inflammatory effect in the colon. This is a key differentiator from other TLR9 agonists (e.g., lefitolimod/MGN1703, tilsotolimod/IMO-2125, SD-101) which are developed for systemic or intratumoral administration, primarily for oncology indications [1].

Pharmacology Drug Delivery Safety Profile

Cobitolimod Research Applications


Mucosal Healing in Preclinical IBD Models

Cobitolimod is the definitive tool for researchers studying TLR9-mediated anti-inflammatory pathways specifically in the colon. Its demonstrated ability to induce IL-10 and balance the Th17/T-reg cell response, as shown in both in vitro human cell assays and ex vivo patient biopsies, makes it uniquely suited for investigating mucosal healing mechanisms in experimental colitis models [1].

Benchmarking Novel UC Therapies

The robust, placebo-controlled Phase 2b clinical data (CONDUCT trial) provides a quantitative efficacy benchmark (21% clinical remission rate for the 2x250 mg dose) for cobitolimod [1]. This makes it a critical reference compound for designing and interpreting future clinical studies of novel topical therapies targeting moderate-to-severe left-sided UC, particularly those aiming for mucosal healing endpoints.

TLR9 Agonist Pharmacology Differentiation

For pharmacologists and drug developers, cobitolimod serves as a prototypical example of a locally acting, sequence-specific TLR9 agonist. Its distinct profile—topical enema delivery for GI inflammation versus systemic/intratumoral delivery for cancer by other TLR9 agonists—allows for direct comparative studies on how route of administration and molecular sequence dictate therapeutic window and target engagement [2].

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